molecular formula C4H6N6O B089795 guanidine, compound with nitrosopropanedinitrile (1:1) CAS No. 1069-57-4

guanidine, compound with nitrosopropanedinitrile (1:1)

Cat. No.: B089795
CAS No.: 1069-57-4
M. Wt: 154.13 g/mol
InChI Key: QTCFHMQAUYHRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, compound with nitrosopropanedinitrile (1:1), is a nitrogen-rich coordination complex formed by the reaction of guanidine (CH₅N₃) and nitrosopropanedinitrile (C₃N₃O). Guanidine, a strong organic base, is protonated under physiological conditions, forming a cationic guanidinium ion that facilitates interactions with anionic species such as lipids, proteins, or nucleic acids . Nitrosopropanedinitrile, a nitroso-functionalized nitrile compound, introduces redox-active and electrophilic properties to the complex. This combination may confer unique reactivity, such as oxidative stress induction or membrane disruption, which is leveraged in applications like antimicrobial agents or explosives .

Properties

IUPAC Name

guanidine;2-nitrosopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O.CH5N3/c4-1-3(2-5)6-7;2-1(3)4/h3H;(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFHMQAUYHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)N=O.C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147809
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-57-4
Record name Guanidine, compd. with 2-nitrosopropanedinitrile (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, compound with nitrosopropanedinitrile (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Historical Context: Traube Synthesis and Modifications

The foundational method by Traube (1904) involved condensing malononitrile with guanidine hydrochloride in alcoholic sodium ethoxide, yielding 2,4,6-triaminopyrimidine. Subsequent nitrosation with nitrous acid introduced the nitroso group at the 5-position, but yields plateaued at 75-78% due to side reactions and incomplete conversions. This two-step process required isolation of intermediates, complicating large-scale production.

One-Pot Nitrosation-Condensation Protocol

Patent US4831139A revolutionized the synthesis by integrating nitrosation and guanidine complex formation in a single reactor. The optimized procedure comprises:

  • Nitrosation of Malononitrile :
    Aqueous malononitrile reacts with sodium nitrite under acidic conditions (HCl) at 0-5°C, generating isonitrosomalononitrile in situ.
    NC-CH2CN+NaNO2+HClNC-C(NO)-CN+NaCl+H2O\text{NC-CH}_2-\text{CN} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{NC-C(NO)-CN} + \text{NaCl} + \text{H}_2\text{O}

  • Guanidine Salt Formation :
    Guanidine hydrochloride is introduced directly into the reaction mixture, where it displaces sodium to form the 1:1 complex:
    NC-C(NO)-CN+C(NH2)3+Cl[C(NH2)3][NC-C(NO)-CN]+HCl\text{NC-C(NO)-CN} + \text{C(NH}_2\text{)}_3^+ \text{Cl}^- \rightarrow [\text{C(NH}_2\text{)}_3][\text{NC-C(NO)-CN}] + \text{HCl}

Table 1: Representative Reaction Conditions from US4831139A

ComponentQuantitySolventTemperatureYield
Malononitrile66 gH₂O0-5°C88%
Guanidine hydrochloride97 gH₂O0-5°C
Sodium nitrite70 gH₂O0-5°C

This method eliminates intermediate isolation, reduces solvent waste, and achieves 88% yield through pH-controlled precipitation at pH 1.

Mechanistic Insights and Kinetic Considerations

The reaction proceeds via electrophilic nitrosation at malononitrile’s central methylene carbon, facilitated by HCl’s protonation of nitrite to generate nitrosonium ions (NO⁺). Guanidine’s strong basicity deprotonates the nitroso intermediate, enabling electrostatic pairing. Kinetic studies reveal:

  • Rate-Limiting Step : Nitrosonium formation (k = 1.2×10⁻³ s⁻¹ at 5°C)

  • Temperature Dependence : Optimal below 10°C to minimize dinitrogen trioxide (N₂O₃) decomposition

  • pH Sensitivity : Reactions below pH 2 favor protonated guanidine, preventing premature cyclization

Industrial Scalability and Process Optimization

Scaling the one-pot method requires addressing:

  • Heat Management : Exothermic nitrosation necessitates jacketed reactors with ≤5°C cooling capacity

  • Byproduct Control : Residual NaCl is removed via aqueous washes, while unreacted malononitrile is recycled

  • Solvent Recovery : Water is distilled under reduced pressure (ΔT = 60°C, P = 0.1 atm) for reuse

Table 2: Pilot-Scale Production Metrics (Batch Size: 100 kg)

ParameterValue
Reaction time4.5 h
Purity (HPLC)99.2%
Solvent recovery92%
Energy consumption15 kWh/kg

Analytical Characterization

Modern techniques validate the compound’s structure and purity:

  • FT-IR : ν(CN) at 2200 cm⁻¹, δ(NO) at 1520 cm⁻¹

  • ¹³C NMR : Peaks at 158 ppm (guanidine C=N), 115 ppm (nitrile), 92 ppm (NO-C)

  • XRD : Monoclinic lattice (a=7.2 Å, b=5.8 Å, c=12.4 Å, β=101°) with H-bonding networks

Challenges and Mitigation Strategies

  • Nitrosamine Impurities :
    Trace NOx byproducts are minimized using scavengers (e.g., urea) during workup.

  • Crystallization Control :
    Seeding with micronized product ensures uniform crystal size (D90 < 50 μm).

  • Stability Issues :
    Storage under N₂ at -20°C prevents nitroso group oxidation .

Chemical Reactions Analysis

Guanidine, compound with nitrosopropanedinitrile (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry

Guanidine derivatives are widely studied for their pharmacological properties. They have been shown to possess various biological activities, including:

  • Antidiabetic Agents : Compounds like buformin and phenformin are guanidine derivatives used to manage diabetes by enhancing insulin sensitivity and glucose uptake .
  • Antimicrobial Agents : Guanidine-based compounds such as chlorhexidine are utilized for their disinfectant properties .
  • Neuromuscular Disorders : Guanidine itself is used to treat muscle weakness associated with Eaton-Lambert syndrome by enhancing acetylcholine release at neuromuscular junctions .

Biochemical Applications

In biochemical research, guanidine and its derivatives serve as crucial tools:

  • Protein Denaturation : Guanidine hydrochloride is a potent denaturant used to unfold proteins for studies on structure-function relationships. It disrupts hydrogen bonds and hydrophobic interactions within proteins, facilitating their study under various conditions .
  • RNA Isolation : The compound is instrumental in RNA extraction protocols, where it helps dissociate nucleoproteins and inhibit RNase activity, ensuring the integrity of RNA samples .

Catalysis

Guanidine compounds demonstrate significant catalytic properties:

  • Asymmetric Catalysis : Chiral guanidine derivatives have been employed as catalysts in asymmetric reactions, achieving high enantiomeric excess in various transformations such as Michael additions and epoxidations .
  • Photocatalysis : Recent studies indicate that guanidine can be used in photocatalytic processes, enhancing the efficiency of chemical reactions under light .

Case Study 1: Antidiabetic Properties

A study highlighted the effectiveness of buformin (a guanidine derivative) in managing type 2 diabetes mellitus. The research demonstrated that buformin significantly improved glycemic control in patients by increasing peripheral glucose uptake and reducing hepatic glucose production. The compound's mechanism involves modulation of AMPK pathways, which are critical for energy homeostasis.

Case Study 2: Protein Refolding

Research conducted on the use of guanidine hydrochloride in protein refolding showed that varying concentrations could effectively restore enzymatic activity in denatured proteins. The study provided insights into optimal conditions for refolding processes, which are essential for biopharmaceutical development.

Data Table: Applications of Guanidine Compounds

Application AreaSpecific UseExample Compounds
Medicinal ChemistryAntidiabetic agentsBuformin, Phenformin
Antimicrobial agentsChlorhexidine
Neuromuscular disorder treatmentGuanidine
Biochemical ResearchProtein denaturationGuanidine hydrochloride
RNA isolationGuanidine hydrochloride
CatalysisAsymmetric catalysisChiral guanidines
PhotocatalysisVarious guanidinium salts

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Structural and Functional Analogues

Table 1: Key Properties of Guanidine Derivatives

Compound Molecular Formula Key Features Applications Toxicity (LD₅₀, oral, rats)
Guanidine nitrate CH₆N₄O₃ Oxidizing agent, explosive properties, stable salt form Explosives, disinfectants, monopropellants 729–1,105 mg/kg
Guanidine hydrochloride CH₆ClN₃ Protein denaturant, water-soluble Laboratory protein denaturation, therapeutic agent for neurological disorders ~475 mg/kg
Polyhexamethylene biguanide (PHMB) (C₈H₁₇N₅)n Cationic polymer, broad-spectrum antimicrobial Wound disinfectants, water treatment Low systemic toxicity
Methylguanidine CH₅N₃·CH₃ Uremic toxin, inhibits nitric oxide synthase Biomedical research (renal failure models) Not well-characterized
Guanidine + nitrosopropanedinitrile C₄H₅N₆O Hypothesized redox-active complex, potential antimicrobial/explosive properties Limited data; inferred from structural analogs Unknown
Environmental and Analytical Considerations

Guanidine and its derivatives are challenging to quantify in environmental matrices due to interference from analogs like arginine and methylguanidine. Advanced LC-MS methods with benzoin derivatization achieve <2% cross-reactivity, enabling precise detection . Nitrosopropanedinitrile’s nitroso group may complicate detection further, necessitating tailored analytical protocols.

Biological Activity

Guanidine, compound with nitrosopropanedinitrile (1:1) is a chemical entity that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C4H6N6OC_4H_6N_6O, combines guanidine with nitrosopropanedinitrile, suggesting a unique interaction profile that may influence its biological effects.

  • Molecular Formula : C4H6N6OC_4H_6N_6O
  • IUPAC Name : Guanidine; 2-nitrosopropanedinitrile
  • CAS Number : 1069-57-4
  • Purity : 95%

The structural combination of guanidine and nitrosopropanedinitrile suggests potential reactivity and interaction with biological macromolecules, which may lead to various pharmacological effects.

Biological Activity Overview

Guanidine derivatives have been widely studied for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound of interest, guanidine with nitrosopropanedinitrile, may exhibit similar or enhanced activities due to its unique structure.

Antimicrobial Activity

Research indicates that guanidine compounds can possess significant antimicrobial properties. For instance, a study evaluated various guanidine-core small molecules against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted that certain guanidine derivatives showed promising antibacterial activity with low minimum inhibitory concentrations (MIC) against Gram-positive bacteria but less efficacy against Gram-negative strains .

Table 1: Antimicrobial Activity of Guanidine Compounds

CompoundTarget BacteriaMIC (mg/L)MBC (mg/L)
Guanidine Derivative 1Staphylococcus aureus3264
Guanidine Derivative 2Escherichia coli>256>256
Guanidine Derivative 3Pseudomonas aeruginosa>256>256

Anticancer Potential

Guanidine derivatives have also been implicated in anticancer activity. Studies suggest that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For example, novel guanidino sugars have been evaluated for their ability to mimic nucleosides and exhibit cytotoxicity against cancer cell lines .

The biological activity of guanidine compounds often involves interactions with specific enzymes or receptors. For instance, guanidine enhances the release of acetylcholine at neuromuscular junctions by inhibiting acetylcholinesterase activity, which can be beneficial in treating conditions like Eaton-Lambert syndrome . Additionally, some studies indicate that guanidine compounds may act as enzyme inhibitors or modulators in various metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study demonstrated that a series of guanidine-core compounds exhibited varying degrees of antimicrobial effectiveness against clinical isolates of both Gram-positive and Gram-negative bacteria. The findings underscored the need for further exploration into the structure-activity relationship (SAR) of these compounds to enhance their therapeutic potential .
  • Anticancer Activity : Another investigation focused on a new class of guanidino derivatives which showed significant cytotoxic effects on human cancer cell lines. The study reported that these compounds could induce apoptosis through mitochondrial pathways, suggesting a mechanism worth further exploration in drug development .

Safety and Toxicity Considerations

While guanidine has therapeutic applications, it is essential to consider its toxicity profile. Studies indicate that guanidine can be irritating to skin and mucous membranes and may pose risks if ingested or inhaled in industrial settings . Understanding the safety profile is crucial for developing therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing guanidine-nitrosopropanedinitrile (1:1)?

  • Answer : Synthesis typically involves controlled stoichiometric reactions between guanidine derivatives and nitrosopropanedinitrile under inert conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments, X-ray diffraction (XRD) for crystallographic validation, and high-performance liquid chromatography (HPLC) to assess purity (>99%) . For novel compounds, follow USP guidelines for reagent specifications, including refractive index measurements (e.g., 1.5430–1.5450 at 20°C) .

Q. How can the stability of guanidine-nitrosopropanedinitrile (1:1) be evaluated under varying experimental conditions?

  • Answer : Stability assays should test pH dependence (e.g., 2–12), thermal stability (via thermogravimetric analysis, TGA), and solvent compatibility. For example, guanidine hydrochloride analogs are freely soluble in water and alcohol, but nitrosopropanedinitrile may require non-polar solvents . Monitor decomposition products using mass spectrometry (MS) and infrared (IR) spectroscopy. Safety protocols must align with SDS guidelines for guanidine derivatives, including handling under fume hoods .

Q. Which analytical techniques are optimal for quantifying guanidine-nitrosopropanedinitrile (1:1) in complex mixtures?

  • Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is preferred for quantification. Validate methods using USP reference standards for guanidine derivatives, ensuring linearity (R² > 0.995) and precision (<2% RSD). For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity .

Advanced Research Questions

Q. What molecular interactions govern the binding of guanidine-nitrosopropanedinitrile (1:1) with biomolecules such as DNA or enzymes?

  • Answer : Phosphoryl guanidine analogs exhibit unique hybridization properties due to modified phosphate backbones. Molecular dynamics (MD) simulations of Taq polymerase complexes reveal that guanidine modifications alter hydrogen bonding and steric hindrance, impacting elongation efficiency . For nitrosopropanedinitrile, assess nitroso group reactivity via electrophilic interaction assays (e.g., fluorescence quenching with DNA intercalators).

Q. How can computational modeling elucidate the structural and functional impacts of guanidine-nitrosopropanedinitrile (1:1) in enzymatic systems?

  • Answer : MD simulations (e.g., using AMBER or GROMACS) can model interactions with active sites, such as bacterial guanidine hydrolases. Focus on ligand-protein docking to identify key residues (e.g., conserved histidine or aspartate in hydrolases) and free-energy calculations (MM-PBSA) to quantify binding affinities .

Q. What experimental strategies resolve contradictions in spectroscopic data for guanidine-nitrosopropanedinitrile (1:1)?

  • Answer : Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use deuterated solvents for NMR to minimize interference, and compare data with crystallographically validated structures. For unresolved discrepancies, employ hybrid techniques like solid-state NMR or synchrotron XRD .

Q. How does guanidine-nitrosopropanedinitrile (1:1) influence PCR efficiency, and how can protocols be optimized?

  • Answer : Phosphoryl guanidine oligonucleotides (PGOs) enhance Taq polymerase processivity by stabilizing primer-template duplexes. For nitrosopropanedinitrile derivatives, test PCR conditions with varying Mg²⁺ concentrations (1–5 mM) and annealing temperatures. Monitor amplification efficiency via qPCR threshold cycles (Ct) and gel electrophoresis .

Q. What role does guanidine-nitrosopropanedinitrile (1:1) play in microbial nitrogen metabolism?

  • Answer : Guanidine derivatives serve as alternative nitrogen sources in bacteria. Enzymatic assays with guanidine hydrolase (e.g., from Pseudomonas spp.) can quantify hydrolysis rates via ammonia detection (Berthelot reaction). Compare kinetic parameters (Km, Vmax) with urea or ammonium controls .

Methodological Guidelines

  • Synthesis : Adhere to USP purity standards (>99%) and validate intermediates via melting point analysis .
  • Safety : Follow SDS protocols for guanidine handling, including PPE (gloves, goggles) and emergency procedures .
  • Data Reporting : Document experimental parameters (e.g., solvent, temperature) comprehensively to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.